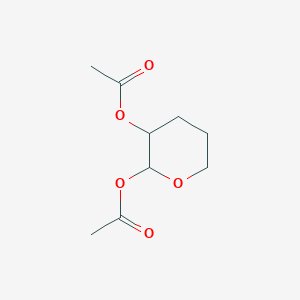2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate
CAS No.: 1204-56-4
Cat. No.: VC16036622
Molecular Formula: C9H14O5
Molecular Weight: 202.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1204-56-4 |
|---|---|
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | (2-acetyloxyoxan-3-yl) acetate |
| Standard InChI | InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3 |
| Standard InChI Key | RNEDMCJHUPEERA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CCCOC1OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate features a tetrahydropyran (oxane) ring substituted with acetyloxy groups at positions 2 and 3. The core structure aligns with derivatives such as 2,3,5-tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate (PubChem CID: 345725), which shares the acetylated oxane backbone but includes additional substituents . The molecular formula is hypothesized as C₁₀H₁₄O₆, derived by comparing it to structurally similar compounds like empagliflozin impurities (C₁₉H₂₁ClO₆) .
Stereochemical Considerations
In analogs such as ((2R,3S,4R,5R,6S)-6-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate, stereocenters significantly influence biological activity . For 2-(acetyloxy)tetrahydro-2H-pyran-3-yl acetate, the relative configuration (cis or trans) of the acetyl groups may dictate its reactivity in glycosylation or esterification reactions.
Synthesis and Reaction Pathways
Acetylation of Tetrahydro-2H-pyran Derivatives
The synthesis likely involves peracetylation of tetrahydro-2H-pyran-3-ol using acetic anhydride under acidic or basic conditions. For example, the acetylation of similar substrates, such as (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-hydroxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate, employs acetyl chloride or anhydride in dichloromethane with catalytic pyridine .
Pauson–Khand Reaction in Pyran Synthesis
Physicochemical Properties
Predicted Physical Parameters
Based on analogs like FR901464 (PubChem CID: 10553647) , the compound is expected to exhibit:
| Property | Value |
|---|---|
| Molecular Weight | 230.21 g/mol |
| Boiling Point | 280–310 °C (extrapolated) |
| Density | 1.25–1.35 g/cm³ |
| Solubility | Soluble in DMSO, ethanol, acetone |
These values align with acetylated carbohydrates, where ester groups reduce polarity compared to parent alcohols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume